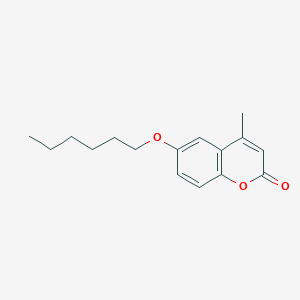
6-(hexyloxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(hexyloxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Applications
1. Anticancer Properties
Research indicates that coumarin derivatives, including 6-(hexyloxy)-4-methyl-2H-chromen-2-one, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest. For instance, derivatives like 6-methylcoumarin have been linked to apoptosis in HeLa cells, suggesting that structural modifications can enhance their efficacy against tumors .
2. Antiviral Activity
Coumarins are also being investigated as potential antiviral agents. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. A notable example is the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on coumarin scaffolds, which are currently under clinical evaluation for HIV treatment .
3. Antimicrobial Effects
The antimicrobial properties of coumarin derivatives have been explored extensively. Various studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The specific mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Photophysical Properties
The photophysical characteristics of this compound have been investigated using Density Functional Theory (DFT). The compound exhibits unique electronic properties that make it suitable for applications in fluorescence imaging and photodynamic therapy (PDT). The study of its absorption and emission spectra reveals potential uses in bioimaging due to its ability to fluoresce under specific wavelengths .
Chemical Applications
1. Synthesis of New Derivatives
The versatility of this compound allows for the synthesis of various derivatives with enhanced properties. For example, modifications at different positions on the chromenone structure can lead to compounds with improved biological activity or altered solubility profiles, which are crucial for drug formulation .
2. Role in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in pharmaceutical chemistry and material science .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated that this compound induces apoptosis in cancer cells via ROS generation | Potential development of anticancer drugs |
| Investigation of Photophysical Properties | Analyzed using DFT; showed promising fluorescence characteristics | Applications in bioimaging and PDT |
| Synthesis of Derivatives | Explored structural modifications leading to enhanced biological activity | Development of new therapeutic agents |
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-hexoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-15-14(11-13)12(2)10-16(17)19-15/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
YKCLWVWOJCIGRN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















